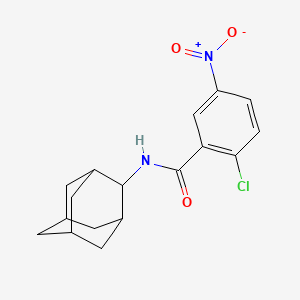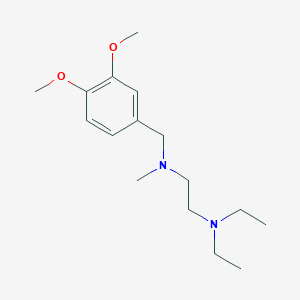
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, also known as HPT, is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound consists of a triazole ring that is attached to a hydroxyphenyl group and a mercapto group. The unique structure of HPT makes it a promising candidate for use in scientific research, particularly in the areas of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-cancer properties, which make it a promising candidate for use in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its stability, which allows for accurate and reproducible results. 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, including:
1. Further studies on the mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to elucidate its potential applications in various fields of science.
2. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new drugs, particularly in the areas of cancer and inflammation.
3. Studies on the potential toxicity of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, which can help to determine its safety for use in various applications.
4. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol as a ligand in coordination chemistry, which can help to expand its potential applications in chemistry.
5. Studies on the potential use of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in the development of new materials, particularly in the areas of catalysis and sensing.
In conclusion, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is a promising compound that has been studied for its potential applications in various fields of science. Its unique structure and properties make it a promising candidate for use in the development of new drugs, materials, and technologies. Further research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through various methods, including the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of sodium hydroxide and hydrogen peroxide. These methods have been optimized to produce high yields of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol with minimal impurities.
Applications De Recherche Scientifique
4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been extensively studied for its potential applications in various fields of science. In chemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions. In biochemistry, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been studied for its antioxidant properties, which make it a potential candidate for use in the development of new drugs. In pharmacology, 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for use in the treatment of various diseases.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-6-4-2-1-3-5(6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATUWIVMZMAPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NNC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)

![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)

![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)





![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)
![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)
